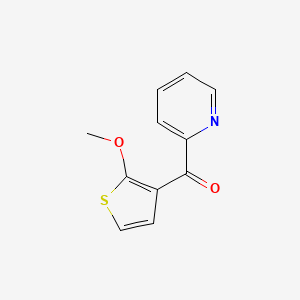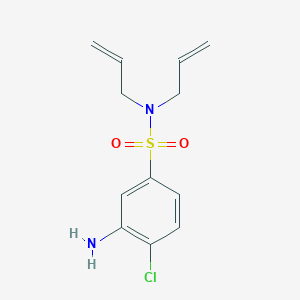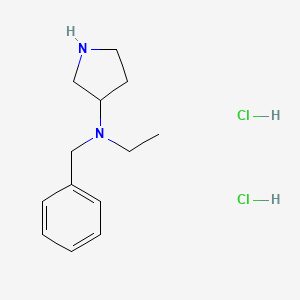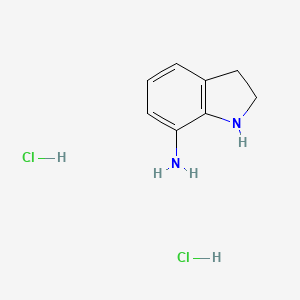
(2-Methoxythiophen-3-yl)-pyridin-2-ylmethanon
Übersicht
Beschreibung
The compound “(2-Methoxythiophen-3-yl)-pyridin-2-ylmethanone” is a complex organic molecule. It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of such compounds often involves nucleophilic and amidation reactions . For instance, an organic intermediate with borate and sulfonamide groups can be synthesized through these reactions . Protodeboronation of alkyl boronic esters is also a common step in the synthesis of related compounds .Molecular Structure Analysis
The structure of similar compounds can be characterized by techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . Density functional theory (DFT) is often used to study the molecular electrostatic potential and frontier molecular orbitals of the compound to further clarify certain physical and chemical properties .Chemical Reactions Analysis
Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions .Physical And Chemical Properties Analysis
Thiophene, a component of the compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen
Entzündungshemmende Eigenschaften
Thiophenderivate sollen entzündungshemmende Eigenschaften besitzen . Sie können bei der Entwicklung von Medikamenten eingesetzt werden, die Entzündungen im Körper reduzieren helfen.
Antipsychotische Anwendungen
Thiophen-basierte Verbindungen haben sich bei der Behandlung verschiedener psychiatrischer Erkrankungen als vielversprechend erwiesen . Sie können bei der Synthese von Antipsychotika eingesetzt werden.
Antiarrhythmische Anwendungen
Es wurde festgestellt, dass diese Verbindungen auch antiarrhythmische Eigenschaften haben . Sie können bei der Entwicklung von Medikamenten zur Behandlung von Herzrhythmusstörungen eingesetzt werden.
Antianxiolytische Anwendungen
Thiophenderivate können bei der Synthese von Anxiolytika eingesetzt werden . Sie können bei der Behandlung von Angststörungen helfen.
Antifungale Anwendungen
Thiophen-basierte Verbindungen haben eine antifungale Wirkung gezeigt . Sie können bei der Entwicklung von Medikamenten zur Behandlung von Pilzinfektionen eingesetzt werden.
Antioxidative Eigenschaften
Es wurde festgestellt, dass diese Verbindungen antioxidative Eigenschaften besitzen . Sie können bei der Entwicklung von Medikamenten eingesetzt werden, die den Körper vor Schäden schützen, die durch schädliche Moleküle, sogenannte freie Radikale, verursacht werden.
Antimitische Anwendungen
Thiophenderivate haben antimitische Eigenschaften gezeigt . Sie können bei der Entwicklung von Medikamenten eingesetzt werden, die die Zellteilung hemmen, was besonders bei der Krebsbehandlung nützlich ist.
Antikrebs-Anwendungen
Es wurde festgestellt, dass Thiophen-basierte Verbindungen krebshemmende Eigenschaften haben . Sie können bei der Entwicklung von Medikamenten zur Behandlung verschiedener Krebsarten eingesetzt werden.
Zukünftige Richtungen
The future directions in the research of such compounds could involve the development of new synthetic methodologies, exploring their potential biological activities, and their applications in drug delivery systems . The use of such compounds in the treatment of various diseases and the implementation of gene therapies are also promising areas of future research .
Wirkmechanismus
Target of Action
Thiophene derivatives are known to interact with various biological targets, including enzymes and receptors
Mode of Action
Thiophene derivatives are known to undergo various reactions, including nucleophilic, electrophilic, and radical reactions . These reactions can lead to changes in the target molecules, potentially altering their function. The specific interactions of this compound with its targets would need to be determined through further study.
Biochemical Pathways
Thiophene derivatives are involved in a variety of biochemical processes, and their effects can vary widely depending on the specific compound and its targets
Eigenschaften
IUPAC Name |
(2-methoxythiophen-3-yl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-14-11-8(5-7-15-11)10(13)9-4-2-3-6-12-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZQYZJYUIWIAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CS1)C(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1H-pyrrolo[3,2-b]pyridine-3,6-dicarboxylic acid](/img/structure/B1465064.png)
![methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1465065.png)
![cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1465070.png)

![5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1465073.png)



![6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1465080.png)


![(2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)amine dihydrochloride](/img/structure/B1465083.png)